Methyl 2-chloro-5-methylthiazole-4-carboxylate
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Overview
Description
Methyl 2-chloro-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methylthiazole-4-carboxylate typically involves the reaction of 2-chloro-5-methylthiazole-4-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New thiazole derivatives with different functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiazolidines and other reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-5-methylthiazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The thiazole ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-thiazolecarboxylate: Similar in structure but with different substitution patterns.
Ethyl 2-chloro-5-methylthiazole-4-carboxylate: An ethyl ester derivative with similar chemical properties.
2-Chloro-5-methylthiazole-4-carboxylic acid: The carboxylic acid precursor used in the synthesis of Methyl 2-chloro-5-methylthiazole-4-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLMIHCEOBUKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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